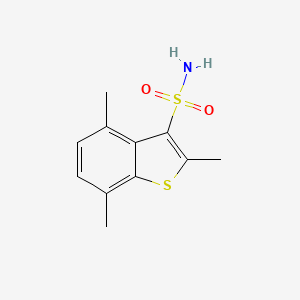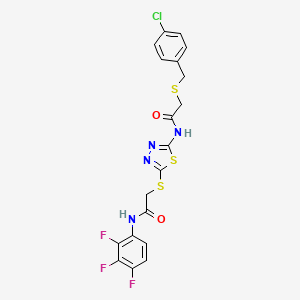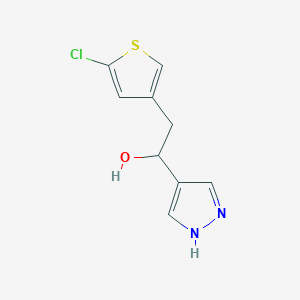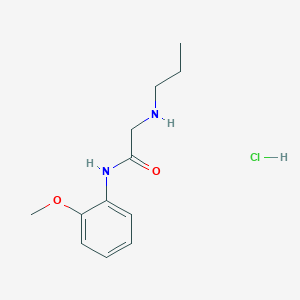
1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxypropan-2-ylamine with 5-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(1-Methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The methoxypropan-2-yl group and the pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern.
1-(1-Methoxypropan-2-yl)-5-ethyl-1H-pyrazol-4-amine: Similar structure with an ethyl group instead of a methyl group.
1-(1-Methoxypropan-2-yl)-5-methyl-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
Uniqueness
1-(1-Methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-yl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-6(5-12-3)11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3 |
InChI Key |
SAMMOTSBNALVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)


![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)

![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)


![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
